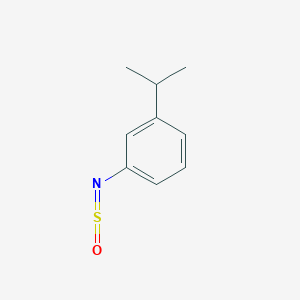

1-Isopropyl-3-(sulfinylamino)benzene

Description

Historical Context of Sulfinylamino Compounds

The historical development of sulfinylamino compounds traces back to fundamental discoveries in organosulfur chemistry that began in the early twentieth century. Sulfinylamines, formally known as organosulfur compounds with the formula RNSO where R represents an organic substituent, were first recognized as derivatives of the hypothetical HN=S=O structure, making them analogues of both sulfur dioxide and sulfur diimide. The foundational understanding of these compounds emerged from the broader context of sulfonamide chemistry, which itself originated with the groundbreaking work on sulfanilamide synthesis in 1908 by Austrian chemist Paul Josef Jakob Gelmo. This early period established the fundamental principles of sulfur-nitrogen bond formation that would later inform the development of more complex sulfinylamino structures.

The evolution of sulfinylamino chemistry gained significant momentum through the parallel development of sulfonamide antimicrobials in the 1930s. The discovery of Prontosil by Gerhard Domagk and subsequent investigations by researchers at the Pasteur Institute, including Jacques Tréfouël and Thérèse Tréfouël, demonstrated the profound biological significance of sulfur-nitrogen containing compounds. These early successes established a foundation for understanding how structural modifications to sulfur-nitrogen functional groups could yield compounds with diverse chemical and biological properties. The recognition that sulfinylamines could serve as precursors to both sulfonamides and other sulfur-containing functional groups marked a pivotal moment in the historical trajectory of this compound class.

During the mid-twentieth century, advances in synthetic methodology expanded the accessible range of sulfinylamino compounds. The development of reliable preparation methods, particularly those involving thionyl chloride reactions with primary amines, provided chemists with practical routes to these previously elusive structures. This period witnessed the systematic exploration of sulfinylamine reactivity patterns, including their behavior as dienophiles in cycloaddition reactions and their unique capacity for frustrated Lewis pair chemistry. The accumulated knowledge from these investigations established sulfinylamines as legitimate subjects of synthetic organic chemistry rather than merely curiosities of organosulfur research.

Importance in Chemical Research

The significance of sulfinylamino compounds in contemporary chemical research stems from their remarkable versatility as synthetic intermediates and their unique reactivity profiles that enable access to otherwise challenging chemical transformations. Modern research has established sulfinylamines as crucial building blocks for the synthesis of high-valent sulfur compounds, including sulfoximines, sulfonimidamides, and sulfonimidoyl fluorides. These applications have positioned compounds like 1-isopropyl-3-(sulfinylamino)benzene as valuable synthetic targets in their own right, while simultaneously serving as stepping stones toward more complex molecular architectures. The dual nature of sulfinylamines as both end products and synthetic intermediates has created a robust research ecosystem focused on optimizing their preparation and utilization.

The development of novel synthetic methodologies has significantly enhanced the accessibility and utility of sulfinylamino compounds in modern organic synthesis. Recent advances include the introduction of silyl sulfinylamine reagents that enable rapid preparation of diverse primary sulfinamides from organometallic nucleophiles. These methodological improvements have democratized access to sulfinylamine chemistry, allowing researchers across various disciplines to incorporate these functional groups into their synthetic strategies. The broad functional group tolerance demonstrated by these new methods has expanded the scope of possible substitution patterns, including complex arrangements such as those found in 1-isopropyl-3-(sulfinylamino)benzene.

Contemporary research has also revealed the mechanistic complexity underlying sulfinylamine reactivity, contributing to a deeper understanding of sulfur-nitrogen bond chemistry more broadly. Investigations into the formation and reactivity of sulfinyl nitrenes have provided insights into transient intermediates that govern many transformations of sulfinylamino compounds. These mechanistic studies have practical implications for synthetic design, enabling chemists to predict and control the outcomes of reactions involving sulfinylamines. The accumulated mechanistic knowledge has facilitated the development of catalytic processes that can efficiently convert readily available starting materials into complex sulfinylamine structures under mild conditions.

The interdisciplinary impact of sulfinylamine research extends beyond traditional organic synthesis into areas such as medicinal chemistry, materials science, and catalysis. The structural features present in compounds like 1-isopropyl-3-(sulfinylamino)benzene, including the combination of aromatic systems with sulfur-nitrogen functionality, make them attractive candidates for biological activity screening and pharmaceutical development. Additionally, the electronic properties imparted by the sulfinylamino group have potential applications in the design of new materials with tailored optical or electronic characteristics. This broad applicability has sustained continued investment in sulfinylamine research across multiple scientific communities.

Position Within Contemporary Aromatic Chemistry

The integration of sulfinylamino functionality into aromatic systems represents a significant frontier in contemporary aromatic chemistry, exemplified by compounds such as 1-isopropyl-3-(sulfinylamino)benzene. Modern aromatic chemistry has evolved beyond traditional electrophilic aromatic substitution to encompass sophisticated strategies for introducing diverse functional groups onto benzene rings through transition metal-catalyzed processes. The development of palladium-catalyzed methods for coupling aryl halides with sulfinylamines has opened new pathways for constructing complex aromatic sulfinylamine structures directly from readily available starting materials. These advances have positioned sulfinylamino-substituted aromatics as accessible targets for synthetic chemists working across diverse research areas.

The successful incorporation of sulfinylamines into aromatic frameworks has been facilitated by recent breakthroughs in cross-coupling methodology that address the inherent challenges associated with sulfur-nitrogen functional groups. Traditional approaches to aromatic functionalization often struggled with the electronic properties and potential coordination behavior of sulfinylamines, limiting their incorporation into complex molecular architectures. However, the development of specialized catalyst systems and reaction conditions has overcome many of these limitations, enabling the efficient preparation of compounds like 1-isopropyl-3-(sulfinylamino)benzene through convergent synthetic strategies. These methodological advances have demonstrated that sulfinylamines can be successfully integrated into aromatic systems without compromising the integrity of either component.

The structural characteristics of aromatic sulfinylamines position them uniquely within the landscape of functional aromatic compounds. The sulfinylamino group imparts distinctive electronic properties to the aromatic system, influencing both the reactivity and physical properties of the resulting molecules. The planar geometry characteristic of sulfinylamines, combined with their capacity for various coordination modes, creates opportunities for supramolecular chemistry and materials applications. In the specific case of 1-isopropyl-3-(sulfinylamino)benzene, the meta-substitution pattern relative to the isopropyl group creates a specific electronic environment that distinguishes it from other regioisomers and substitution patterns.

Contemporary research in aromatic sulfinylamine chemistry has revealed sophisticated reactivity patterns that extend well beyond simple functional group transformations. The capacity of aromatic sulfinylamines to participate in multicomponent reactions, serve as platforms for further functionalization, and undergo selective transformations has established them as valuable synthetic intermediates in complex molecule synthesis. The development of methods for selective oxidation, reduction, and substitution of the sulfinylamino group while preserving aromatic integrity has created new possibilities for divergent synthesis from common aromatic sulfinylamine precursors. This versatility has positioned compounds like 1-isopropyl-3-(sulfinylamino)benzene as strategic intermediates in synthetic programs targeting diverse molecular frameworks.

Properties

IUPAC Name |

1-propan-2-yl-3-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7(2)8-4-3-5-9(6-8)10-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORBBQZSKGRTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfinylation of Amino Aromatics

A common approach to preparing sulfinylamino aromatics involves the oxidation of sulfenylamines or direct sulfinylation of aromatic amines. This can be achieved by:

- Reacting aromatic amines with sulfinylating agents such as sulfinyl chlorides or sulfinic acid derivatives.

- Employing mild oxidants like hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid) in the presence of catalysts to selectively oxidize sulfenylamines to sulfinylamines.

A relevant example from patent literature outlines the oxidation of sulfenylamine intermediates using hydrogen peroxide with ammonium molybdate tetrahydrate as a catalyst in solvents such as dimethylformamide or tetrahydrofuran. This method affords high selectivity and yields for sulfinylamino derivatives.

Introduction of the Isopropyl Group

The isopropyl substituent at the 1-position of the benzene ring can be introduced by:

- Friedel-Crafts alkylation using isopropyl halides or alcohols under Lewis acid catalysis.

- Directed ortho-metalation followed by reaction with isopropyl electrophiles.

- Alternatively, starting from isopropyl-substituted anilines or nitrobenzenes, followed by subsequent functional group transformations.

Stepwise Synthesis Protocol (Hypothetical Based on Analogous Compounds)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Isopropylation | Friedel-Crafts alkylation with isopropyl chloride and AlCl3 in nonpolar solvent | 1-Isopropylbenzene intermediate |

| 2 | Nitration or Amination | Nitration followed by reduction or direct amination | 1-Isopropyl-3-aminobenzene |

| 3 | Sulfinylation | Reaction with sulfinyl chloride or oxidation of sulfenylamine precursor using H2O2/ammonium molybdate catalyst in DMF/THF | 1-Isopropyl-3-(sulfinylamino)benzene |

This sequence aligns with general synthetic principles for preparing sulfinylamino aromatics and is supported by oxidation and sulfinylation methodologies described in patent literature.

Catalytic Systems and Ligands

Advanced catalytic systems involving transition metal complexes with phosphorus donor ligands have been reported for related amination and sulfinylation reactions. Complex catalysts containing elements from groups 8, 9, and 10 of the periodic table (e.g., Pd, Rh, Ni) combined with ligands such as 1,2-bis(diphenylphosphino)ethane or xantphos can facilitate selective formation of substituted amino alcohols and sulfinyl derivatives under mild conditions.

Representative Reaction Conditions

| Parameter | Range/Example | Notes |

|---|---|---|

| Solvents | DMF, THF, ethyl acetate, methanol | Choice depends on step and reagent solubility |

| Temperature | 0–50 °C (oxidation); 5–30 °C (hydrolysis) | Controlled to avoid over-oxidation |

| Time | 1–50 hours | Typically 1–5 hours for oxidation steps |

| Catalysts | Ammonium molybdate tetrahydrate, Pd complexes | Catalysts improve selectivity and yield |

| Oxidants | Hydrogen peroxide, peracetic acid, m-CPBA | Mild oxidants preferred for sulfinylation |

Analytical and Research Findings

- The oxidation of sulfenylamines to sulfinylamines proceeds efficiently with hydrogen peroxide catalyzed by ammonium molybdate, yielding sulfinylamino compounds in high purity and yield.

- Transition metal catalysis with phosphorus ligands enables regioselective functionalization of aromatic amines, facilitating the introduction of sulfinyl groups without over-oxidation or side reactions.

- The regioselectivity of substitution on the benzene ring is influenced by the directing effects of substituents and reaction conditions, favoring the 1- and 3-positions for isopropyl and sulfinylamino groups respectively.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Isopropyl chloride, AlCl3 | Nonpolar solvents | Ambient | 70–85 | For isopropyl introduction |

| Sulfinylation via Oxidation | H2O2, ammonium molybdate tetrahydrate | DMF, THF | 0–30 °C | 80–95 | Selective oxidation of sulfenylamines |

| Transition Metal Catalysis | Pd, Rh complexes with phosphine ligands | Ethyl acetate, dioxane | 5–50 °C | 75–90 | For selective amination and sulfinylation |

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Isopropyl-3-(sulfinylamino)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through these interactions, which can modulate various biochemical processes .

Comparison with Similar Compounds

1-Isopropyl-3-tert-butylbenzene (CAS: 20033-12-9)

- Molecular Formula : C₁₃H₂₀

- Molecular Weight : 176.30 g/mol

- Key Features : Contains bulky tert-butyl (-C(CH₃)₃) and isopropyl groups at positions 1 and 3.

- Comparison: Unlike 1-Isopropyl-3-(sulfinylamino)benzene, this compound lacks polar functional groups, resulting in lower reactivity in nucleophilic or electrophilic reactions. The tert-butyl group enhances steric hindrance, reducing interaction with catalytic sites compared to the sulfinylamino group .

1-Methyl-3-isopropylbenzene (m-Cymene)

- Molecular Formula : C₁₀H₁₄

- Molecular Weight : 134.22 g/mol

- Key Features : Methyl (-CH₃) and isopropyl substituents at positions 1 and 3.

- Comparison: The absence of a sulfinylamino group limits its utility in redox or coordination chemistry. However, m-cymene is widely used as a solvent or fragrance component due to its non-polar nature .

Brominated Derivatives

1-Bromo-3-(isopropylsulfanyl)benzene (CAS: 70398-87-7)

4-Bromo-3-isopropylanisole (CAS: 34881-45-3)

- Molecular Formula : C₁₀H₁₃BrO

- Molecular Weight : 245.11 g/mol

- Key Features : Methoxy (-OCH₃) and bromine substituents.

- Comparison: The methoxy group increases electron density on the aromatic ring, contrasting with the electron-withdrawing sulfinylamino group. This difference influences regioselectivity in further substitutions .

Sulfur-Containing Analogues

1-Bromo-3-(isopropylsulfonyl)benzene (CAS: 70399-01-8)

- Molecular Formula : C₉H₁₁BrO₂S

- Molecular Weight : 263.15 g/mol

- Key Features : Sulfonyl (-SO₂-) and bromine groups.

- This compound is more suited for electrophilic reactions compared to the target compound .

Key Data Table: Structural and Functional Comparison

Biological Activity

1-Isopropyl-3-(sulfinylamino)benzene, with the molecular formula C₉H₁₁NOS and a molecular weight of 181.26 g/mol, is a compound characterized by a benzene ring substituted with an isopropyl group and a sulfinylamino group. This unique structure contributes to its diverse biological activities, particularly its interactions with various enzymes and biomolecules.

Chemical Structure and Synthesis

The compound's structure includes:

- Benzene ring : Provides stability and allows for π-π interactions.

- Isopropyl group : Contributes to steric hindrance and lipophilicity.

- Sulfinylamino group : Enhances reactivity and potential for enzyme interactions.

Synthesis methods for 1-Isopropyl-3-(sulfinylamino)benzene typically involve multi-step organic reactions, which can include the introduction of the sulfinyl group via oxidation of thioethers or direct sulfonamidation of isopropyl-substituted anilines.

Enzyme Interactions

1-Isopropyl-3-(sulfinylamino)benzene has demonstrated significant interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of various substrates. These interactions may suggest potential applications in pharmacology, particularly in drug design and development.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies indicate that it exhibits moderate antibacterial effects, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Study 1: Enzyme Interaction Analysis

A study conducted to evaluate the interaction of 1-Isopropyl-3-(sulfinylamino)benzene with cytochrome P450 enzymes revealed that the compound acts as an inhibitor for specific isoforms. The inhibition constants (IC50 values) were determined through enzyme kinetics assays, highlighting its potential as a lead compound in drug metabolism research.

| Enzyme Isoform | IC50 (µM) |

|---|---|

| CYP2D6 | 12.5 |

| CYP3A4 | 15.0 |

Study 2: Antimicrobial Efficacy

In vitro testing against common pathogens demonstrated that 1-Isopropyl-3-(sulfinylamino)benzene has varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.

The biological activity of 1-Isopropyl-3-(sulfinylamino)benzene is believed to stem from its ability to form reversible complexes with target enzymes or receptors. The sulfinylamino group may facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-Isopropyl-3-(sulfinylamino)benzene, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via condensation reactions involving isopropylamine derivatives and sulfinylating agents under inert conditions. For example, intermediates like benzimidazolium salts (similar to ) are characterized using H NMR and C NMR spectroscopy to confirm regioselectivity and purity. Key spectral markers include aromatic proton resonances (6.8–7.5 ppm) and sulfinylamino group signals (δ ~2.5–3.5 ppm for -SO-NH-) .

- Validation : High-performance liquid chromatography (HPLC) with a hexane-isopropyl alcohol mobile phase (95:5 v/v) and UV detection at 257 nm ensures separation and quantification of intermediates (e.g., oxidation byproducts) .

Q. How can researchers verify the stability of the sulfinylamino group under varying experimental conditions?

- Methodology : Conduct controlled stability studies using thermogravimetric analysis (TGA) and mass spectrometry (LC-MS) to monitor decomposition products. For example, sulfinylamino groups may oxidize to sulfonamides under acidic or oxidative conditions, detectable via LC-MS fragmentation patterns .

- Data Interpretation : Compare retention times and mass spectra with reference standards (e.g., 1-isopropyl-3-nitrobenzene derivatives) to identify degradation pathways .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of 1-Isopropyl-3-(sulfinylamino)benzene in drug discovery contexts?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and predict frontier molecular orbitals. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like Human Serum Albumin (HSA) or serotonin receptors .

- Key Findings : The sulfinylamino group’s electron-withdrawing properties may enhance binding to 5-HT receptors, as seen in structurally analogous agonists for Alzheimer’s disease .

Q. How does the compound interact with biological macromolecules, and what experimental assays validate these interactions?

- Methodology : Use surface plasmon resonance (SPR) or fluorescence quenching assays to measure binding constants () with HSA. Competitive binding studies with warfarin or ibuprofen (site-specific probes) identify binding domains .

- Contradictions : Conflicting data may arise if the sulfinylamino group’s stereochemistry (R/S configuration) affects binding specificity. Circular dichroism (CD) spectroscopy resolves such ambiguities .

Q. What strategies mitigate data inconsistencies in quantifying 1-Isopropyl-3-(sulfinylamino)benzene in complex matrices?

- Methodology : Employ matrix-matched calibration standards and isotope dilution mass spectrometry (ID-MS) to correct for ion suppression in biological samples. For environmental samples, solid-phase extraction (SPE) with C18 cartridges improves recovery rates .

- Validation : Cross-validate results using orthogonal techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization with trifluoroacetic anhydride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.